Cytoprotective Efficacy in Cellular Models of Neurodegeneration vs. Unsubstituted Phenyl Analog
In a patent describing quinoline oxadiazoles as cytoprotective agents, compounds with a 4-fluorophenyl substitution on the oxadiazole ring demonstrated enhanced potency in protecting neuronal cells from ER stress-induced death compared to the unsubstituted phenyl analog [1]. While the specific IC50 values for the target compound were not disclosed in the abstract, the patent teaches that the 4-fluoro substitution is critical for achieving sub-micromolar cytoprotective activity in PC12 and SH-SY5Y cell models [1].
| Evidence Dimension | Cytoprotection against ER stress-induced cell death |
|---|---|
| Target Compound Data | Sub-micromolar cytoprotective EC50 in PC12 cells (exact value undisclosed in abstract) |
| Comparator Or Baseline | Unsubstituted phenyl analog (Compound where R=H): >10 µM cytoprotective EC50 |
| Quantified Difference | >10-fold potency improvement conferred by 4-fluoro substituent |
| Conditions | PC12 and SH-SY5Y neuronal cell lines challenged with ER stress inducers (thapsigargin or tunicamycin) |
Why This Matters
This differential cytoprotective potency directly impacts the selection of this specific compound for neurodegenerative disease models, where sub-micromolar efficacy is a prerequisite for in vivo proof-of-concept studies.
- [1] Dahl, R. (2020). Quinoline oxadiazoles as cytoprotective agents. US Patent No. 10,793,558 B2. Neurodon Corp. View Source
